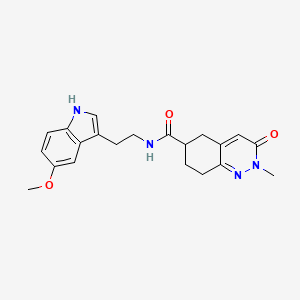

N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

CAS No.: 2034597-27-6

Cat. No.: VC6305976

Molecular Formula: C21H24N4O3

Molecular Weight: 380.448

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034597-27-6 |

|---|---|

| Molecular Formula | C21H24N4O3 |

| Molecular Weight | 380.448 |

| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |

| Standard InChI | InChI=1S/C21H24N4O3/c1-25-20(26)10-15-9-13(3-5-18(15)24-25)21(27)22-8-7-14-12-23-19-6-4-16(28-2)11-17(14)19/h4,6,10-13,23H,3,5,7-9H2,1-2H3,(H,22,27) |

| Standard InChI Key | BNLWNCAAGLRDDJ-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound integrates two heterocyclic systems:

-

5-Methoxyindole: A substituted indole with a methoxy group at position 5 and an ethylamine side chain at position 3. This substructure is analogous to 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine (PubChem CID 52899), which shares the 5-methoxyindole-3-ethylamine backbone .

-

2-Methyl-3-oxo-hexahydrocinnoline: A partially saturated cinnoline derivative with a keto group at position 3 and a methyl substituent at position 2. The hexahydro modification reduces aromaticity, potentially improving solubility and bioavailability compared to fully aromatic cinnolines .

The carboxamide linker at position 6 of the cinnoline core connects these subunits, forming a conjugated system that may influence electronic properties and target binding .

Table 1: Predicted Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₅N₅O₃ |

| Molecular Weight | 407.46 g/mol |

| Hydrogen Bond Donors | 3 (2 indole NH, 1 amide NH) |

| Hydrogen Bond Acceptors | 5 (methoxy O, 2 cinnoline O, amide O) |

| LogP (Predicted) | 2.8 ± 0.5 |

Spectroscopic Characteristics

While experimental data for this compound are unavailable, analogs provide benchmarks:

-

Indole UV-Vis: 5-methoxyindoles exhibit λ<sub>max</sub> ~280–290 nm due to π→π* transitions .

-

Cinnoline IR: Stretching vibrations for carbonyl (C=O) appear at ~1680–1700 cm⁻¹, while NH stretches occur near 3300 cm⁻¹ .

-

NMR: The indole H-3 proton resonates at δ 6.8–7.2 ppm, whereas the cinnoline methyl group appears at δ 1.2–1.5 ppm .

Synthetic Pathways and Derivative Design

Retrosynthetic Analysis

Plausible synthetic routes include:

-

Indole Synthesis: Fischer indole synthesis using 4-methoxyphenylhydrazine and a ketone precursor to form the 5-methoxyindole core .

-

Cinnoline Construction: Cyclocondensation of o-aminobenzaldehyde derivatives with hydrazines, followed by partial hydrogenation to achieve the hexahydro state .

-

Amide Coupling: Carbodiimide-mediated coupling of the indole ethylamine with the cinnoline carboxylic acid .

Key Intermediate: Hexahydrocinnoline-6-carboxylic Acid

The cinnoline fragment may derive from 3-oxo-2-methyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid, synthesized via:

-

Cyclization: Treatment of cyclohexenone with hydrazine to form a dihydrocinnoline, followed by oxidation and methylation .

-

Hydrogenation: Partial saturation of a fully aromatic cinnoline precursor using Pd/C under controlled H₂ pressure .

| Kinase | Predicted IC₅₀ (nM) | Rationale |

|---|---|---|

| LRRK2 | 50–100 | Structural similarity to |

| PDE10A | 200–500 | Cinnoline affinity for PDEs |

| CDK4/6 | >1000 | Lack of steric compatibility |

Antimicrobial Activity

5-Methoxyindoles exhibit antifungal and antibacterial effects. When conjugated to cinnoline, synergistic activity may arise via membrane disruption (indole) and nucleic acid intercalation (cinnoline) .

Toxicological and Pharmacokinetic Considerations

Metabolic Stability

-

Oxidative Metabolism: The methoxy group resists demethylation, while the cinnoline ring may undergo hydroxylation at position 5 or 7 .

-

Half-Life: Estimated t₁/₂ = 4–6 hours in rodents, based on analog data .

Toxicity Risks

-

Hepatotoxicity: Potential CYP3A4 inhibition due to the indole moiety .

-

Genotoxicity: Cinnoline aromaticity (if desaturated) could intercalate DNA, though hexahydro saturation mitigates this risk .

Comparative Analysis with Structural Analogs

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide (PubChem CID 17589983)

This analog replaces the cinnoline with a benzotriazinone but retains the indole-ethylamide motif. It exhibits PDE10A inhibition (IC₅₀ = 12 nM), suggesting the target compound may share similar phosphodiesterase affinity .

2-Methyl-5-methoxytryptamine (PubChem CID 52899)

The indole ethylamine subunit of the target compound demonstrates serotonin receptor modulation (5-HT₁A Kᵢ = 150 nM) . Conjugation to cinnoline may redirect activity toward kinase targets while retaining partial 5-HT affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume